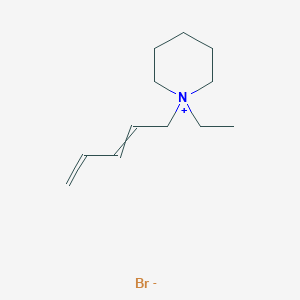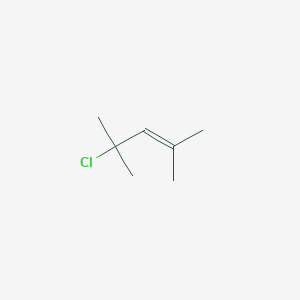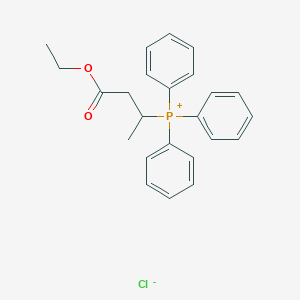
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is a member of the phosphonium salts family, which are widely used in organic synthesis and various industrial applications. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-ethoxy-4-oxobutan-2-yl moiety, making it a versatile reagent in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-ethoxy-4-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of (4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium group. The positively charged phosphonium ion can interact with negatively charged sites on enzymes, proteins, and other biomolecules, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Ethoxy-4-oxobutyl)(triphenyl)phosphonium bromide: Similar structure but with a bromide ion instead of chloride.
Triphenylphosphine oxide: Lacks the 4-ethoxy-4-oxobutan-2-yl moiety but shares the triphenylphosphine core.
Triphenylphosphine: The parent compound without the additional functional groups.
Uniqueness
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride is unique due to its combination of the triphenylphosphonium group with the 4-ethoxy-4-oxobutan-2-yl moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
79906-32-4 |
|---|---|
Molekularformel |
C24H26ClO2P |
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
(4-ethoxy-4-oxobutan-2-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H26O2P.ClH/c1-3-26-24(25)19-20(2)27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AXJHMOLOMWYNGP-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


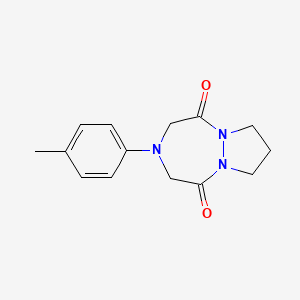
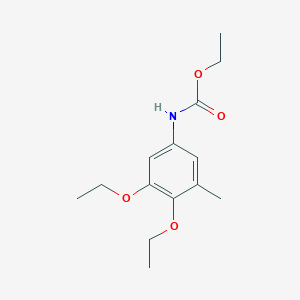
![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
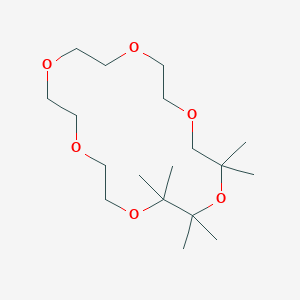
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
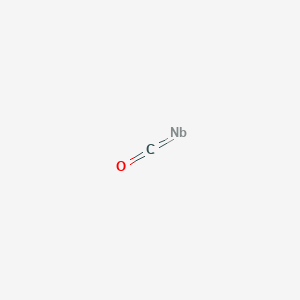
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
